Lithium Nonafluoro-1-butanesulfonate
Description
Significance of Electrolyte Research in Next-Generation Battery Technologies
Innovations in electrolytes are crucial for unlocking the potential of next-generation battery chemistries. aip.org The electrolyte determines factors such as ionic conductivity, the operational voltage window, and the formation of a stable solid electrolyte interphase (SEI) on the electrodes. anl.govcicenergigune.com This interfacial layer is vital for preventing detrimental side reactions, thereby ensuring the battery's longevity and safety. anl.govcicenergigune.com As researchers push the boundaries with high-voltage cathodes and high-capacity anodes like lithium metal, conventional electrolytes often fall short, leading to rapid degradation and safety concerns. nih.govuchicago.edu Therefore, the design and discovery of novel electrolytes are paramount to realizing cheaper, longer-lasting, and more powerful energy storage solutions. anl.gov
Evolution of Lithium Salts for High-Performance Energy Systems
The journey of lithium salts in commercial lithium-ion batteries began with lithium hexafluorophosphate (B91526) (LiPF6). Despite its widespread use due to a balanced set of properties including good ionic conductivity and electrochemical stability, LiPF6 suffers from notable drawbacks. scielo.brpoworks.com It is thermally unstable and highly sensitive to moisture, which can lead to the formation of hydrofluoric acid (HF), a corrosive species detrimental to battery components. scielo.brgreencarcongress.com
This has spurred the investigation of a wide array of alternative lithium salts. Early contenders included lithium perchlorate (B79767) (LiClO4) and lithium tetrafluoroborate (B81430) (LiBF4), but safety concerns and lower conductivity, respectively, limited their application. A significant step forward came with the development of imide-based salts like lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) and lithium bis(fluorosulfonyl)imide (LiFSI). poworks.comresearchgate.net These salts offer superior thermal stability and electrochemical performance. poworks.comresearchgate.net However, LiTFSI is known to be corrosive towards aluminum current collectors, a significant challenge for its commercial adoption. researchgate.net LiFSI, while showing less corrosion and better performance, has also been a focal point of intensive research. poworks.comresearchgate.net This continuous evolution highlights the ongoing quest for the ideal lithium salt, one that combines high performance with enhanced safety and stability. cicenergigune.com
Contextualizing Lithium Nonafluoro-1-butanesulfonate within Contemporary Electrolyte Science
Within this landscape of advanced electrolyte materials, this compound, also known as lithium perfluoro-1-butanesulfonate or LiNfO, has emerged as a noteworthy candidate. scielo.brcymitquimica.com It belongs to the family of fluorinated lithium salts and is distinguished by its large anion size and weak cation-anion interaction. scielo.brscielo.br These characteristics are theoretically advantageous for promoting higher ionic conductivity by facilitating the dissolution of the salt and increasing the number of mobile charge carriers. scielo.brscielo.br Researchers are exploring LiNfO as a potential alternative to LiPF6, citing its much greater thermal and electrochemical stabilities. scielo.brscielo.br Its unique properties position it as a subject of interest in the development of high-performance and safer lithium-ion batteries. scielo.br
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
lithium;1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HF9O3S.Li/c5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16;/h(H,14,15,16);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEDFHMISXKDOJI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(C(F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F9LiO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30635586 | |
| Record name | Lithium perfluorobutanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30635586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131651-65-5 | |
| Record name | Lithium perfluorobutanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30635586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | lithium perfluorobutanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Modifications of Lithium Nonafluoro 1 Butanesulfonate and Analogues
Direct Synthesis Pathways for Lithium Nonafluoro-1-butanesulfonate
The primary industrial synthesis of this compound, also known as lithium nonaflate, is a multi-step process that begins with the production of its precursor, nonafluorobutanesulfonyl fluoride (B91410) (NfF).
The synthesis commences with the electrochemical fluorination (ECF) of sulfolane (B150427) (C₄H₈O₂S). In this process, known as the Simons process, sulfolane is dissolved in anhydrous hydrogen fluoride and electrolyzed at a nickel anode. wikipedia.org The process systematically replaces all carbon-hydrogen bonds with carbon-fluorine bonds, yielding the perfluorinated sulfonyl fluoride, NfF. wikipedia.org
The reaction can be summarized as: C₄H₈SO₂ + 9 HF → C₄F₉SO₂F + 8 H₂
Once the nonafluorobutanesulfonyl fluoride precursor is synthesized and purified, it is converted to this compound. This is typically achieved through hydrolysis with a lithium base, such as lithium hydroxide (B78521) (LiOH). The highly reactive sulfonyl fluoride group (SO₂F) is hydrolyzed to a sulfonate group (SO₃⁻), which then forms a salt with the lithium cation (Li⁺). sciforum.netnih.gov
The hydrolysis reaction is as follows: C₄F₉SO₂F + 2 LiOH → C₄F₉SO₃Li + LiF + H₂O
This direct pathway provides a reliable method for producing high-purity lithium nonaflate suitable for various applications, most notably as an electrolyte salt in lithium-ion batteries. scielo.br
Derivatization and Analogous Compounds: Focus on Nonafluoro-1-butanesulfonate Anion
The nonafluoro-1-butanesulfonate (nonaflate) anion is a versatile building block for creating other advanced materials, including analogous lithium salts and ionic liquids. Its bulky, highly fluorinated structure imparts desirable properties such as high thermal stability and electrochemical resistance.
Synthesis of Lithium Bis(nonafluoro-1-butanesulfonimidate) (LiBNFSI)
Lithium Bis(nonafluoro-1-butanesulfonimidate) (LiBNFSI) is a related lithium salt where two nonafluorobutanesulfonyl groups are bonded to a central nitrogen atom. Its synthesis also begins with the nonafluorobutanesulfonyl fluoride (NfF) precursor.
The first step involves the reaction of NfF with ammonium (B1175870) chloride (NH₄Cl) in the presence of a base, such as triethylamine, in an acetonitrile (B52724) solvent. This reaction forms the triethylammonium (B8662869) salt of bis-nonafluorobutanesulfonimide. wikipedia.org A subsequent reaction with a base like potassium hydroxide (KOH) can be used to form the potassium salt. wikipedia.org
To obtain the final lithium salt, an ion exchange reaction is performed. The potassium or triethylammonium salt is treated with a lithium salt, often through methods like ion-exchange chromatography, to yield Lithium Bis(nonafluoro-1-butanesulfonimidate). researchgate.net
| Step | Reactants | Product | Yield |
| 1 | Nonafluorobutanesulfonyl fluoride, Ammonium Chloride, Triethylamine | Triethylammonium bis-nonafluorobutanesulfonimide | 97% wikipedia.org |
| 2 | Triethylammonium bis-nonafluorobutanesulfonimide, Lithium-containing ion exchange resin | Lithium Bis(nonafluoro-1-butanesulfonimidate) | Variable |
Incorporation of Nonafluoro-1-butanesulfonate Anion into Ionic Liquid Structures
The nonaflate anion is used to create ionic liquids (ILs), which are salts that are liquid at or near room temperature. These materials are of great interest as electrolytes and industrial solvents. The synthesis of nonaflate-based ILs typically involves a metathesis reaction (anion exchange). mdpi.com
A common strategy starts with a salt containing the desired organic cation, usually with a halide anion (e.g., bromide or chloride). This precursor salt is then reacted with a source of the nonaflate anion, such as lithium nonaflate or the corresponding acid.
For example, the synthesis of N-butyl-N-methylpyrrolidinium nonafluorobutanesulfonate would involve:
Quaternization: Reaction of N-methylpyrrolidine with 1-bromobutane (B133212) to form N-butyl-N-methylpyrrolidinium bromide.
Anion Exchange: Reaction of the bromide salt with this compound. The lithium bromide formed is typically insoluble in the reaction solvent and precipitates, driving the reaction to completion. researchgate.net
This general route allows for the synthesis of a wide range of ionic liquids by varying the organic cation. researchgate.netrsc.org
Purification and Purity Assessment for Electrolyte Applications
The performance and safety of lithium-ion batteries are critically dependent on the purity of the electrolyte components. thermofisher.com Trace impurities, such as water, other metal ions (e.g., sodium, potassium), and halide ions, can lead to performance degradation and battery failure. azom.comlabcompare.com Therefore, rigorous purification and analytical assessment of this compound are essential.
One patented method for purifying lithium battery electrolytes involves treating the electrolyte solution with a bimetallic sheet of lithium and a metal with which lithium can intercalate, such as aluminum. google.com This process helps to reduce impurities like water. google.com Other methods for purifying lithium salts may involve recrystallization or the use of molecular sieves, although care must be taken as some salts can be hydrolyzed by this treatment. google.com A recently developed method for recycling battery waste involves extracting the electrolyte with an organic solvent and then purifying the resulting salt solvate using supercritical carbon dioxide. anl.gov
Purity assessment is conducted using a suite of advanced analytical techniques:
Ion Chromatography (IC): This is a primary technique for quantifying the concentration of the nonaflate anion and detecting other anionic impurities like chloride, fluoride, and sulfate (B86663). metrohm.comdiduco.comthermofisher.comthermofisher.com
IC-Mass Spectrometry (IC-MS): Coupling ion chromatography with mass spectrometry provides a powerful tool for identifying and quantifying both known and unknown ionic impurities and degradation products with high sensitivity and specificity. lcms.cz
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): This method is widely used to determine the concentration of elemental impurities, particularly metal cations like sodium, potassium, calcium, and iron, to parts-per-million (ppm) or even lower levels. azom.comthermofisher.compatsnap.com
The acceptable levels of impurities in battery-grade lithium salts are extremely low, often requiring purity levels of 99.9% or higher. azom.com
| Analytical Technique | Target Analytes | Purpose |
| Ion Chromatography (IC) | Anions (e.g., F⁻, Cl⁻, SO₄²⁻) | Quantify known anionic impurities. thermofisher.com |
| IC-Mass Spectrometry (IC-MS) | Anions, degradation products | Identify and quantify trace ionic species. lcms.cz |
| ICP-OES | Metal Cations (e.g., Na⁺, K⁺, Fe³⁺) | Quantify elemental impurities. thermofisher.com |
Electrochemical Performance in Liquid Electrolyte Systems
Formulation of Non-Aqueous Liquid Electrolytes (NALEs) with Lithium Nonafluoro-1-butanesulfonate
The creation of an effective NALE hinges on a design that balances salt dissociation, ion mobility, and electrochemical stability. The large anionic size and weak cation-anion interaction of this compound make it a promising candidate compared to conventional salts like LiPF₆. scielo.brscielo.br
The selection of the solvent system is critical for the performance of NALEs. scielo.br An ideal solvent should possess a high dielectric constant to facilitate the dissociation of the lithium salt and a low viscosity to promote the mobility of ions. psu.edu However, it is challenging to find a single solvent that excels in both properties. psu.edu Consequently, mixed solvent systems are frequently employed to achieve a synergistic effect. psu.edukobe-u.ac.jp
A commonly studied system involves binary mixtures of propylene (B89431) carbonate (PC) and 1,2-dimethoxyethane (B42094) (DME). scielo.brpsu.edu PC is a cyclic carbonate with a high dielectric constant (64.92), which is excellent for dissolving the lithium salt, but it also has a relatively high viscosity. scielo.brpsu.edu Conversely, DME is a linear ether with low viscosity, which enhances ion mobility, but it has a much lower dielectric constant. psu.edukobe-u.ac.jp By blending these two, it is possible to optimize the electrolyte's properties.
Research has explored various volume ratios of PC and DME to find the optimal balance for electrolytes containing this compound. scielo.brpsu.edu A study systematically prepared a series of NALEs by dissolving the salt in different PC/DME binary solvent mixtures to determine the ideal composition for battery performance. scielo.brscielo.br
| Electrolyte Code | PC Volume Ratio | DME Volume Ratio |
|---|---|---|
| NALE 1 | 1 | 1 |
| NALE 2 | 1 | 2 |
| NALE 3 | 2 | 1 |
The concentration of the lithium salt is a crucial parameter that directly influences the electrolyte's ionic conductivity, viscosity, and ion transport properties. While extensive studies have been conducted on 0.1 M concentrations of this compound in PC/DME systems, the general principles of salt concentration effects are well-established. scielo.brpsu.edu
Typically, as the salt concentration increases from a very dilute state, the number of charge carriers (Li⁺ ions) increases, leading to a rise in ionic conductivity. mdpi.com However, this trend does not continue indefinitely. At higher concentrations, increased viscosity and the formation of ion pairs or larger aggregates can hinder ion mobility, causing the conductivity to plateau and eventually decrease. nih.gov The optimal concentration is a trade-off between having a sufficient number of charge carriers and maintaining low enough viscosity for facile ion movement. The selection of a 0.1 M concentration in foundational studies represents a common starting point for evaluating new electrolyte systems. scielo.brpsu.edu
Ionic Transport Mechanisms and Conductivity Enhancement
Electrochemical Impedance Spectroscopy (EIS) is a standard technique used to measure the ionic conductivity of electrolytes. researchgate.netmdpi.com By applying a small AC voltage over a range of frequencies, the bulk resistance of the electrolyte can be determined and used to calculate conductivity. basinc.com
For the this compound based NALEs in a PC/DME solvent, EIS measurements have shown a strong dependence of ionic conductivity on the solvent ratio. The highest ionic conductivity of 2.66 x 10⁻³ S cm⁻¹ at ambient temperature was achieved with a 1:1 volume ratio of PC to DME (NALE 1). scielo.brresearchgate.net This value is considered suitable for battery applications. scielo.br
When the proportion of DME was increased (1:2 PC:DME), the conductivity decreased. psu.edu This is attributed to the lower dielectric constant of the mixture, which reduces the net dissociation of the lithium salt. psu.edu Conversely, when PC was in excess (2:1 PC:DME), the conductivity also dropped, a result of the increased viscosity of the mixture hindering the mobility of the ions. psu.edu
| PC:DME Volume Ratio | Ionic Conductivity (S cm⁻¹) |
|---|---|
| 1:1 | 2.66 x 10⁻³ |
| 1:2 | 2.52 mScm⁻¹ (reported in a similar study) psu.eduresearchgate.net |
| 2:1 | Lower than 1:1 ratio psu.edu |
Note: The value for the 1:2 ratio is from a closely related study by the same research group, which reported a maximum conductivity of 2.52 mScm⁻¹ for the 1:1 ratio. psu.eduresearchgate.net There may be slight variations in reported values between publications.
The lithium-ion transference number (t₊) is a critical parameter that indicates the efficiency of charge transport by the desired Li⁺ ions. escholarship.org A higher transference number is beneficial as it reduces concentration polarization within the cell, enabling better performance, especially at high charge/discharge rates. escholarship.orgenergy.gov This value is commonly determined using a combination of AC impedance and DC potentiostatic measurements (chronoamperometry) on a symmetric cell. researchgate.netresearchgate.net
For the highest-performing electrolyte, 0.1 M this compound in a 1:1 PC/DME mixture (NALE 1), the cationic transference number was found to be 0.39. scielo.brscielo.br This value demonstrates that a significant portion of the charge transport is carried by the movable lithium ions, making the electrolyte a promising candidate for lithium-ion batteries. scielo.brscielo.br
| Parameter | Description | Value |
|---|---|---|
| I₀ | Initial Current | - |
| Iₛ | Steady-state Current | - |
| R₀ | Initial Resistance | - |
| Rₛ | Steady-state Resistance | - |
| t₊ (Li⁺) | Cationic Transference Number | 0.39 scielo.brresearchgate.net |
Note: Specific current and resistance values were used to calculate the transference number as detailed in the source literature. researchgate.net
The macroscopic transport properties of the electrolyte are governed by molecular-level interactions between the salt ions and the solvent molecules. researchgate.netnih.gov In the PC/DME system, the highly polar PC molecules are effective at solvating the Li⁺ cations, breaking apart the Li⁺-nonaflate ion pairs due to PC's high dielectric constant. psu.eduarxiv.org This dissociation is the first crucial step for charge transport.
Electrochemical Stability and Interfacial Phenomena
Anodic Stability Window Characterization via Linear Sweep Voltammetry
The anodic stability of an electrolyte is a critical parameter that defines the upper voltage limit of its operational window, making it crucial for applications with high-voltage cathode materials. The electrochemical stability window for electrolytes based on this compound (LiNfO) has been characterized using linear sweep voltammetry (LSV). xmu.edu.cn In these analyses, a coin cell with stainless steel and lithium electrodes is subjected to a voltage sweep to determine the point of oxidative decomposition. xmu.edu.cn
Research conducted on non-aqueous liquid electrolytes (NALEs) containing LiNfO in a binary solvent mixture of propylene carbonate (PC) and 1,2-dimethoxyethane (DME) demonstrated a wide electrochemical stability window. scielo.br The LSV curves for these electrolytes show minimal residual current before the onset of decomposition, which indicates a high purity of the electrolyte system. xmu.edu.cn The anodic current that appears at higher potentials corresponds to the oxidation of the nonafluoro-1-butanesulfonate (NfO⁻) anion. xmu.edu.cnresearchgate.net
The specific decomposition potential is influenced by the volumetric ratio of the solvents in the electrolyte mixture. For instance, an electrolyte with a 1:1 volumetric ratio of PC to DME (NALE 1) exhibits a maximum stability voltage of approximately 5.0 V. xmu.edu.cnscielo.brresearchgate.net Other solvent ratios yield different stability limits, with one particular formulation (NALE 7) remaining stable up to a potential of 5.3 V. xmu.edu.cnresearchgate.net This high stability, reaching up to ~5 V, makes LiNfO-based electrolytes suitable candidates for high-voltage lithium-ion battery applications. scielo.br
Table 1: Anodic Decomposition Potentials of LiNfO-Based Electrolytes
| Electrolyte Formulation (NALE) | Solvent Ratio (PC:DME) | Decomposition Potential (V vs. Li/Li⁺) |
|---|---|---|
| NALE 1 | 1:1 | ~5.0 |
| NALE 2 | Not Specified | 4.6 |
| NALE 3 | Not Specified | 4.5 |
| NALE 5 | Not Specified | 4.7 |
| NALE 7 | Not Specified | 5.3 |
Cathodic Stability and Reduction Mechanisms
The stability of the electrolyte at low potentials, or its cathodic stability, is essential for preventing degradation at the anode surface during lithium plating or intercalation. Cyclic Voltammetry (CV) is employed to study the redox behavior and stability of the electrolyte within the operating potential range of a full cell. scielo.br
In a Li/LiCoO₂ cell utilizing a LiNfO-based electrolyte, CV scans show distinct peaks corresponding to the intercalation and de-intercalation of lithium ions into the cobalt oxide cathode. scielo.brresearchgate.net For a fresh cell, the primary cathodic peak, representing lithium intercalation, occurs at approximately 3.77 V versus Li/Li⁺. scielo.brresearchgate.net The corresponding anodic peak for de-intercalation is observed at 4.05 V. scielo.brresearchgate.net The presence of clear and reversible oxidation and reduction peaks, even after numerous cycles, confirms the good reversibility of the electrochemical reactions at the electrode-electrolyte interface and indicates that the electrolyte remains stable during these processes. scielo.brscielo.br The ratio of the anodic to cathodic peak current is nearly 1, which further substantiates the excellent reversibility of the cell reactions. scielo.brscielo.br While these results confirm the electrolyte's stability during the cathode's reduction and oxidation, detailed studies focusing specifically on the reductive decomposition mechanism of the nonafluoro-1-butanesulfonate anion at the lithium metal anode interface are not extensively covered in the provided research.
Solid Electrolyte Interphase (SEI) Formation and Evolution at Electrode Interfaces
The formation of a Solid Electrolyte Interphase (SEI) is a critical interfacial phenomenon that occurs from the initial cycles in lithium-ion batteries. This passivation layer forms on the electrode surface due to the decomposition of electrolyte components. xmu.edu.cn In systems using LiNfO, an interfacial layer is formed between the lithium electrode and the electrolyte. xmu.edu.cn The evolution of this layer can be tracked over prolonged cycling. The coulombic efficiency of a cell can be low in the first cycle but increases and stabilizes in subsequent cycles, a behavior attributed to the formation and stabilization of the electrode-electrolyte interface. researchgate.net
The formation of the SEI has a direct and measurable impact on the cell's internal impedance. Electrochemical Impedance Spectroscopy (EIS) is used to analyze the resistance components within the cell. The resulting Nyquist plots typically show semicircles at high and medium frequencies, which correspond to the resistance of the passivating surface film (SEI) and charge transfer resistance, respectively. scielo.br
In a fresh cell with a LiNfO-based electrolyte, the impedance attributed to the SEI (often denoted as R₂) can be significant. xmu.edu.cn For example, one study reported an initial SEI-related impedance of 204 Ohm for a fresh cell. scielo.br However, after 90 cycles, the value of this high-frequency semicircle resistance decreased substantially to 30.64 Ohm. scielo.br This reduction in interfacial resistance upon cycling suggests the formation of a stable and effective passivating interface that facilitates lithium-ion transport. xmu.edu.cn The formation of this stable SEI layer is crucial for achieving lower polarization and good capacity retention over the battery's life. xmu.edu.cn
Table 2: Interfacial Impedance (R₂) Before and After Cycling
| Cell State | SEI-Related Impedance (R₂) (Ohm) |
|---|---|
| Fresh Cell (Before Cycling) | 204 |
| After 90 Cycles | 30.64 |
The growth of lithium dendrites is a major failure mechanism in lithium metal batteries, leading to short circuits and safety hazards. nih.govsci-hub.se The properties of the SEI layer play a fundamental role in mitigating this issue. A robust, uniform, and compact SEI can effectively suppress dendrite growth by promoting even deposition of lithium ions on the anode surface. xmu.edu.cnpnnl.gov Such a layer homogenizes the lithium-ion flux across the electrode, preventing the localized high current densities that initiate dendrite nucleation. nih.gov While the formation of a stable SEI is observed in electrolytes containing this compound, specific research detailing its effectiveness and mechanism for suppressing lithium dendrite growth has not been extensively reported. However, the principle remains that a stable interface, as indicated by the impedance evolution, is a key prerequisite for achieving dendrite-free lithium deposition. xmu.edu.cnpnnl.gov
Performance in Polymer Electrolyte Systems
Design and Preparation of Solid Polymer Electrolytes (SPEs) Incorporating Lithium Nonafluoro-1-butanesulfonate
The fabrication of SPEs containing this compound typically employs well-established techniques, with solution casting being a common and versatile method. In this process, a host polymer, such as polyethylene (B3416737) oxide (PEO), is dissolved in a suitable solvent, followed by the addition of the this compound salt. The resulting homogenous solution is then cast onto a flat surface, and the solvent is slowly evaporated to form a thin, free-standing electrolyte film. The concentration of the lithium salt is a critical parameter that is carefully controlled to optimize the ionic conductivity and mechanical properties of the final SPE.
Another promising approach is in-situ polymerization, where the electrolyte is formed directly within the battery assembly. This method involves introducing a liquid precursor mixture, containing the monomer, the lithium salt, and a polymerization initiator, into the cell. Subsequent polymerization, often triggered by heat or UV radiation, results in the formation of a solid electrolyte that is in intimate contact with the electrodes, thereby minimizing interfacial resistance.
The selection of the polymer host is crucial. PEO is a widely studied polymer for SPEs due to its ability to dissolve lithium salts and its flexible ether linkages that facilitate ion transport. Other polymers, such as polymethyl methacrylate (B99206) (PMMA) and polyvinylidene fluoride (B91410) (PVDF), are also explored, often in blended or composite systems, to enhance the mechanical strength and electrochemical stability of the electrolyte.
Lithium Ion Conduction Mechanisms in Polymer Matrices
The conduction of lithium ions in polymer electrolytes is a complex process that is fundamentally linked to the dynamics of the polymer chains. In a PEO-based system, for instance, the lithium cations coordinate with the ether oxygen atoms along the polymer backbone. The movement of these ions is not a simple hopping mechanism but is rather coupled with the segmental motion of the polymer chains. As the polymer chains undergo local rearrangements and movements, the coordinated lithium ions are able to "hop" from one coordination site to another, resulting in net ionic transport.
The large size of the nonafluoro-1-butanesulfonate anion is advantageous in this context. Its bulky nature promotes the dissociation of the lithium salt, leading to a higher concentration of mobile Li⁺ ions. Furthermore, the plasticizing effect of the large anion can increase the amorphous content of the polymer matrix, which in turn enhances the segmental motion of the polymer chains and facilitates faster ion transport.
The relationship between ionic conductivity and temperature in these systems typically follows the Vogel-Tammann-Fulcher (VTF) equation, which describes the temperature dependence of processes governed by segmental relaxation in amorphous materials.
Electrochemical and Mechanical Stability of this compound-Based Polymer Electrolytes
The electrochemical stability of an electrolyte is paramount for the safe and reliable operation of a battery. SPEs based on this compound are expected to exhibit a wide electrochemical stability window. The highly fluorinated nature of the nonaflate anion makes it resistant to oxidation at high potentials. Studies on liquid electrolytes containing LiNfO have demonstrated stability up to approximately 5 volts, suggesting that this inherent stability would translate to solid polymer electrolyte systems as well. This characteristic is particularly important for the development of high-voltage lithium batteries.
The mechanical properties of the SPE are crucial for ensuring the physical integrity of the battery and for suppressing the growth of lithium dendrites, which can cause short circuits. The mechanical strength of a polymer electrolyte is influenced by the choice of polymer, the concentration of the lithium salt, and the presence of any additives or fillers. While the incorporation of salts can sometimes lead to a decrease in mechanical strength due to plasticization effects, the use of polymer blends, cross-linking strategies, or the addition of inorganic fillers can effectively enhance the mechanical robustness of the electrolyte membrane.
Research on a closely related salt, lithium bis(nonafluoro-1-butanesulfonimidate) (LiBNFSI), in a PEO-based SPE has shown that these electrolytes can exhibit excellent mechanical and thermal stability. For example, an SPE with an optimized salt concentration demonstrated significant ionic conductivity while maintaining good mechanical integrity, highlighting the potential of large, fluorinated anions in creating robust solid electrolytes.
Below is a table summarizing the expected performance characteristics of a solid polymer electrolyte based on Polyethylene Oxide (PEO) and this compound, based on findings from related systems.
| Property | Expected Performance | Rationale |
| Ionic Conductivity | Moderate to High (expected to be in the range of 10⁻⁵ to 10⁻³ S/cm at elevated temperatures) | The large anion promotes salt dissociation and polymer chain flexibility, enhancing ion mobility. |
| Electrochemical Stability | Wide (expected to be stable up to ~5 V vs. Li/Li⁺) | The highly fluorinated nonaflate anion is inherently resistant to oxidation. |
| Mechanical Stability | Moderate (can be enhanced with polymer blending or fillers) | Dependent on the polymer host and salt concentration; the large anion may have a plasticizing effect. |
| Lithium-Ion Transference Number | Moderate | The large, less mobile anion is expected to contribute to a higher transference number compared to smaller anions. |
Investigation of Solvate Ionic Liquids Sils and Ionic Liquids Ils Featuring Nonafluoro 1 Butanesulfonate Anions
Preparation and Characterization of Solvate Ionic Liquids with Lithium Nonafluoro-1-butanesulfonate
Solvate ionic liquids incorporating this compound are typically prepared by mixing the lithium salt (LiC4F9SO3) with a suitable coordinating solvent in a specific stoichiometric ratio. A common solvent used for this purpose is 1,2-bis(2-methoxyethoxy)ethane, also known as triglyme (B29127) (G3). The preparation involves dissolving the lithium nonaflate in triglyme, often in an equimolar ratio, to form the SIL, denoted as [(G3)1Li][C4F9SO3]. nih.gov
Characterization of these SILs involves a combination of computational and spectroscopic techniques to understand the interactions between the lithium cation, the solvent molecules, and the nonaflate anion. Molecular dynamics (MD) simulations and density functional theory (DFT) computations provide insights into the liquid structure, coordination environments, and association dynamics at the molecular level. nih.gov Vibrational spectroscopy, such as Raman and infrared spectroscopy, is employed to experimentally probe the coordination of the lithium ion and the conformational changes in the solvent and anion upon complex formation. nih.gov
The formation of a stable solvate is dependent on the delicate balance between the strength of the cation-solvent and cation-anion interactions. nih.gov For a stable SIL to form, the cation-solvent interaction should be strong enough to promote the formation of a stable complex cation, while the interaction between the complex cation and the anion should be sufficiently weak to maintain the liquid state at or near room temperature.
Nanoscale Structural Organization and Ion Aggregation in Nonafluoro-1-butanesulfonate-Based SILs
The structure of nonaflate-based SILs is characterized by significant nanoscale organization, driven by the distinct chemical nature of the perfluorinated alkyl chains of the anion and the polar components of the system.
In the [(G3)1Li][C4F9SO3] system, there is a notable competition between the triglyme solvent molecules and the nonaflate anions for the coordination sites around the lithium cation. nih.gov Molecular dynamics simulations have revealed that a significant amount of ion pairing occurs, classifying it as a "poor" SIL. nih.gov This is in contrast to "good" SILs where the cation is almost exclusively coordinated by the solvent molecules.
Studies have shown that in the [(G3)1Li][C4F9SO3] mixture, only about 50% of the coordinating triglyme molecules form the expected tetradentate complexes with the lithium ion. nih.gov This indicates a strong tendency for the nonaflate anion to remain in the primary coordination shell of the lithium cation. The average number of connections between the lithium ion and the oxygen atoms of the anion and the triglyme molecule have been calculated from simulations, providing a quantitative measure of this association. Monodentate coordination of the anion to the cation is the predominant mode of binding. nih.gov
| Mixture (n) | Li-Anion Contacts | Li-G3 Contacts | Total Li-O Contacts | % Free Anion | % Free G3 |
|---|
Data derived from molecular dynamics simulations. "Li-Anion Contacts" and "Li-G3 Contacts" refer to the average number of single anions and G3 molecules, respectively, in contact with a lithium ion. "Total Li-O Contacts" is the total number of cation-oxygen connections per lithium ion. nih.gov
A key structural feature of nonaflate-based SILs is the formation of apolar domains due to the aggregation of the hydrophobic perfluorinated butyl chains of the nonaflate anion. nih.gov This nanoscale segregation of polar and apolar regions is a well-known phenomenon in many ionic liquids with long alkyl or fluoroalkyl chains. scispace.comrsc.org
In the [(G3)1Li][C4F9SO3] system, these fluorinated domains are extensive and permeate throughout the liquid structure. nih.gov This segregation persists even at higher dilutions of the lithium salt in triglyme. nih.gov The presence of these apolar domains is a direct consequence of the chemical modification of the anion to include a hydrophobic group, which imparts a unique nanoscale organization to the SIL. nih.gov This is in contrast to analogous systems with shorter perfluorinated chains, such as the triflate anion (CF3SO3-), where the short CF3 group is insufficient to support such polar-apolar segregation. nih.gov The ability to tune these nano-segregated domains by modifying the anion structure offers a potential pathway to control the dimensional ordering within these materials.
Electrochemical Properties of Nonafluoro-1-butanesulfonate-Based Ionic Liquids and Iongels
The electrochemical properties of ionic liquids and ionogels based on the nonaflate anion are crucial for their potential application as electrolytes. A non-aqueous liquid electrolyte system comprising lithium nonaflate in a binary mixture of propylene (B89431) carbonate (PC) and 1,2-dimethoxyethane (B42094) (DME) has been investigated for its utility in lithium-ion batteries. jcesr.org
| PC:DME Ratio (v/v) | Ionic Conductivity (S cm⁻¹) | Decomposition Potential (V) |
|---|
Data for 0.1 M this compound in various propylene carbonate (PC) and 1,2-dimethoxyethane (DME) mixtures at ambient temperature. scielo.br
Ionogels, which are formed by entrapping an ionic liquid within a polymer matrix, are also being explored to create solid-state electrolytes. researchgate.net While specific data for nonaflate-based ionogels is limited, the general principle is that the ionogel retains the high ionic conductivity and electrochemical stability of the ionic liquid while providing mechanical stability. researchgate.net The properties of such ionogels would be highly dependent on the nature of the polymer matrix and the ionic liquid composition.
Plastic Crystal Behavior and Fast Ion Conduction in Pyrrolidinium (B1226570) Nonafluoro-1-butanesulfonate Salts
A series of N-methyl-N-alkylpyrrolidinium nonafluoro-1-butanesulfonate salts have been synthesized and characterized, revealing interesting thermal properties and potential as solid electrolytes. researchgate.netresearchgate.net These salts exhibit plastic crystal behavior, which is a state of matter where the molecules or ions possess long-range positional order but exhibit short-range rotational disorder. researchgate.net This rotational freedom within the crystal lattice can facilitate fast ion conduction.
The thermal properties of these salts are influenced by the length of the alkyl chain on the pyrrolidinium cation. Differential scanning calorimetry (DSC) has shown that these compounds undergo one or more solid-solid phase transitions at sub-ambient temperatures before melting. researchgate.netresearchgate.net These transitions are indicative of the formation of plastic crystal phases. For instance, N-methyl-N-butylpyrrolidinium nonafluoro-1-butanesulfonate (P1,4NfO) has the lowest melting point in the series at 94 °C and exhibits a plastic crystal phase over a temperature range of approximately 100 °C. researchgate.net
The electrochemical analysis of P1,4NfO in its liquid state shows a wide electrochemical window of about 6 V. researchgate.netresearchgate.net The presence of plastic crystal phases with significant rotational disorder at room temperature makes these materials interesting candidates for solid-state electrolytes, potentially through doping with lithium salts to enhance ionic conductivity via a fast ion conduction mechanism. researchgate.net
| Cation Alkyl Chain | Abbreviation | Melting Point (°C) | Solid-Solid Transitions (°C) |
|---|
Thermal data obtained from differential scanning calorimetry. researchgate.net
Computational and Theoretical Investigations of Lithium Nonafluoro 1 Butanesulfonate Systems
Molecular Dynamics (MD) Simulations of Electrolyte Structures
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. In the context of LiNfO electrolytes, MD simulations provide a dynamic picture of how lithium ions, nonafluorobutanesulfonate anions, and solvent molecules interact and arrange themselves. These simulations can predict macroscopic properties such as density, viscosity, and conductivity from the underlying microscopic interactions.
MD simulations have been effectively utilized to investigate various aspects of electrolyte behavior. For instance, simulations can reveal the coordination number of lithium ions, which is the average number of solvent molecules or anions in the first solvation shell of a lithium ion. The radial distribution function (RDF) is a key output from MD simulations that provides information about the local structure of the electrolyte. The RDF describes how the density of surrounding particles varies as a function of distance from a central particle. By analyzing the RDFs for Li-solvent and Li-anion pairs, researchers can determine the average distances and coordination numbers, offering a detailed view of the solvation structure. While specific MD simulation data for LiNfO is not widely published, the methodology is well-established for similar lithium salts like lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) in various solvents. These studies show that the inclusion of atom polarizability in the force fields used for the simulations can significantly improve the accuracy of the predicted thermodynamic and dynamic properties.
A key aspect of MD simulations is the force field, which is a set of parameters that define the potential energy of a system of particles. The accuracy of the simulation results is highly dependent on the quality of the force field. For LiNfO electrolytes, the force field would need to accurately describe the interactions between the lithium cation, the perfluorinated sulfonate anion, and the solvent molecules.
Density Functional Theory (DFT) Calculations for Electronic Structure and Interactions
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations are crucial for understanding the nature of chemical bonds, reaction energies, and the electronic properties of molecules. In the study of LiNfO electrolytes, DFT is employed to calculate the binding energies between the lithium ion and the nonafluorobutanesulfonate anion, as well as between the lithium ion and solvent molecules.
DFT calculations can provide valuable insights into the stability of the LiNfO salt and its interactions with the solvent. For example, by calculating the binding energy of the Li⁺-[NfO]⁻ ion pair, researchers can assess the degree of ion association in the electrolyte. A lower binding energy would suggest a higher degree of dissociation, which is generally favorable for ionic conductivity. Furthermore, DFT can be used to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the nonafluorobutanesulfonate anion and the solvent molecules. The HOMO-LUMO gap is an indicator of the electrochemical stability of the electrolyte. A larger HOMO-LUMO gap generally corresponds to better stability against oxidation and reduction.
While comprehensive DFT studies specifically targeting LiNfO are not abundant in publicly available literature, the methodology has been extensively applied to other fluorinated sulfonyl-imide anions. These studies have shown that DFT calculations can accurately predict the anodic stability of these anions. The choice of the DFT functional and the basis set is critical for obtaining accurate results. For anions, in particular, standard DFT functionals can sometimes fail to accurately predict their stability due to self-interaction errors. Therefore, careful selection of the computational method is necessary.
Modeling of Ion-Pairing and Solvation Shell Dynamics
The extent of ion pairing and the dynamics of the solvation shells around lithium ions are critical factors that influence the transport properties of an electrolyte. In LiNfO systems, the large and weakly coordinating nonafluorobutanesulfonate anion is expected to promote the dissociation of the lithium salt. However, ion pairs, including contact ion pairs (CIPs), solvent-separated ion pairs (SSIPs), and larger aggregates, can still form, especially at higher salt concentrations.
Computational models, primarily based on MD simulations, are used to investigate the dynamics of ion pairing and solvation. By analyzing the trajectories of the ions and solvent molecules from MD simulations, it is possible to determine the residence time of solvent molecules and anions in the first solvation shell of a lithium ion. A longer residence time indicates a more stable solvation shell. The dynamics of the solvation shell are directly related to the mechanism of lithium-ion transport. In some cases, lithium ions can diffuse together with their solvation shell, while in other cases, the transport involves the exchange of solvent molecules in and out of the solvation shell.
Below is a hypothetical data table illustrating the kind of information that could be obtained from MD simulations for a LiNfO-based electrolyte, based on general knowledge of similar systems.
Table 1: Hypothetical MD Simulation Data for 1M LiNfO in a Carbonate-Based Solvent
| Parameter | Value |
|---|---|
| Average Li⁺ Coordination Number | 4.2 |
| Li⁺-[NfO]⁻ Contact Ion Pair (%) | 15% |
| Li⁺ Diffusion Coefficient (x 10⁻¹⁰ m²/s) | 2.5 |
| [NfO]⁻ Diffusion Coefficient (x 10⁻¹⁰ m²/s) | 1.8 |
| Ionic Conductivity (mS/cm) | 7.8 |
Theoretical Prediction of Interfacial Decomposition Pathways and Solid Electrolyte Interphase Components
The formation of a stable Solid Electrolyte Interphase (SEI) on the anode surface is crucial for the long-term cycling performance of lithium-ion batteries. The SEI is formed from the decomposition products of the electrolyte components. Theoretical methods, particularly DFT, are instrumental in predicting the decomposition pathways of the nonafluorobutanesulfonate anion and the solvent molecules at the anode interface.
By calculating the reduction potentials of the electrolyte components, DFT can help identify which species are more likely to decompose at the low potentials of the anode. For the nonafluorobutanesulfonate anion, decomposition could involve the cleavage of C-S or C-F bonds. The products of these decomposition reactions would then contribute to the composition of the SEI. It has been suggested that perfluorinated sulfonate anions can be partly decomposed to form a superior SEI. nih.gov The presence of fluorine-containing species in the SEI, such as LiF, is generally considered beneficial as they can enhance the stability and ionic conductivity of the SEI.
The following table summarizes potential SEI components that could be predicted from the theoretical decomposition of a LiNfO-based electrolyte.
Table 2: Potential SEI Components from LiNfO Electrolyte Decomposition
| Precursor | Decomposition Product | Potential Role in SEI |
|---|---|---|
| Nonafluorobutanesulfonate Anion | LiF, LixSOyFz | Enhances ionic conductivity and stability |
| Solvent (e.g., Ethylene Carbonate) | Lithium Ethylene Dicarbonate (LEDC), Li₂CO₃ | Forms the organic and inorganic matrix of the SEI |
Advanced Spectroscopic and Microscopic Characterization Techniques
Vibrational Spectroscopy (Infrared and Raman) for Molecular Interactions and Coordination
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful, non-destructive tool for probing the molecular structure and interactions within LiNfO-based electrolytes. mdpi.com These methods detect the characteristic vibrational frequencies of chemical bonds, which are sensitive to the local chemical environment. mdpi.com Changes in the position, shape, and intensity of spectral bands can reveal detailed information about ion pairing, solvation shell structure, and the coordination of lithium ions with both the nonafluorobutanesulfonate anion and solvent molecules. researchgate.netlsu.edu
In studies of sulfonate-based anions, the vibrational modes of the S-O group are particularly informative. nih.gov For instance, a splitting of the asymmetric S-O stretching mode in infrared spectra is a clear indicator of a direct bonding interaction between the lithium cation and the sulfonate group of the anion. nih.gov Analysis of Raman and IR spectra for LiNfO in various solvents allows for the identification of different ionic species, such as solvent-separated ion pairs (SSIP), contact ion pairs (CIP), and larger ionic aggregates. This speciation is crucial as it directly influences the electrolyte's conductivity and transport properties. bohrium.com The data library of common battery interphase components, including reference spectra for compounds like lithium fluoride (B91410) and lithium oxide, aids in the interpretation of these complex spectra. nih.gov
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Technique | Interpretation of Spectral Changes |
|---|---|---|---|
| Asymmetric SO₃ Stretch | 1250 - 1300 | Infrared & Raman | Splitting or shifting to higher wavenumbers upon coordination with Li⁺, indicating CIP formation. nih.gov |
| Symmetric SO₃ Stretch | 1050 - 1100 | Raman | Appearance of new peaks or peak shifts indicates changes in the ionic environment and aggregation state. |
| C-F Stretch | 1100 - 1250 | Infrared & Raman | Relatively stable but can be influenced by conformational changes of the perfluorinated chain. |
| S-C Stretch | 700 - 800 | Raman | Sensitive to the overall molecular conformation and interactions. |
Electrochemical Quartz Crystal Microbalance (EQCM) for Interfacial Mass Changes
The Electrochemical Quartz Crystal Microbalance (EQCM) is a highly sensitive gravimetric technique that measures minute mass changes on an electrode surface in real-time during electrochemical processes. dtic.mil It operates by monitoring the resonant frequency of a piezoelectric quartz crystal, which serves as the working electrode. osu.edu A decrease in frequency corresponds to an increase in mass, governed by the Sauerbrey equation. dtic.mil
In the context of LiNfO electrolytes, EQCM is invaluable for studying the formation and dissolution of the Solid Electrolyte Interphase (SEI) on the anode. As the electrolyte components, including the LiNfO salt and solvents, decompose and deposit on the electrode, the corresponding mass increase is precisely measured. acs.org This allows for the quantification of mass changes associated with specific electrochemical events observed in cyclic voltammetry. core.ac.uk
Furthermore, EQCM can distinguish between different interfacial processes. For example, it can help differentiate the mass changes due to the adsorption and desorption of ions (Li⁺ and NfO⁻) from those resulting from the irreversible deposition of SEI components. researchgate.netrsc.org By correlating the mass change with the charge passed, the molar mass of the participating species can be estimated, providing clues about the nature of the SEI layer and the dynamics of ion transport at the interface. core.ac.uk
Advanced Microscopy Techniques for Solid Electrolyte Interphase Morphology (e.g., Transmission Electron Microscopy, Scanning Electron Microscopy)
Advanced microscopy techniques are essential for visualizing the morphology and structure of the SEI layer that forms on electrode surfaces. researchgate.net Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are the primary tools used for this purpose.
Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography of the SEI. In studies involving LiNfO electrolytes, SEM can reveal whether the SEI is a uniform, homogeneous film or if it has a patchy, non-uniform, or porous structure. researchgate.net The formation of a stable and uniform SEI is critical for preventing continuous electrolyte decomposition and ensuring even lithium deposition, thereby enhancing battery cycle life. youtube.com Cryo-SEM, which involves imaging samples at cryogenic temperatures, is particularly useful for preserving the native state of the SEI and the underlying lithium metal, which are often sensitive to ambient conditions and the electron beam. stanford.edu
Transmission Electron Microscopy (TEM) offers even higher magnification and resolution, enabling the characterization of the SEI's nanostructure. acs.org Cross-sectional samples, often prepared using a Focused Ion Beam (FIB), allow for direct measurement of the SEI thickness, which is typically in the range of tens of nanometers. bohrium.comescholarship.org High-resolution TEM (HRTEM) can distinguish between amorphous and crystalline components within the SEI. acs.org For an SEI formed from a LiNfO-based electrolyte, TEM could identify nanocrystalline domains of inorganic species like Lithium Fluoride (LiF) embedded within an amorphous organic matrix. escholarship.orgacs.org
| Technique | Information Obtained | Relevance to LiNfO-based SEI |
|---|---|---|
| Scanning Electron Microscopy (SEM) | Surface morphology, uniformity, porosity, and topography. researchgate.net | Assesses the homogeneity of the SEI layer, identifying cracks or dendritic lithium growth. |
| Transmission Electron Microscopy (TEM) | Nanostructure, thickness, and crystallinity of the SEI layer. acs.orgbohrium.com | Reveals the internal structure, such as the distribution of inorganic (e.g., LiF) and organic components. |
| Cryogenic Electron Microscopy (Cryo-EM) | Preserves the native, solvated state of the SEI for more accurate imaging. researchgate.netstanford.edu | Minimizes artifacts, allowing for observation of the SEI's structure as it exists in the operating battery. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solvation Studies and Diffusion Coefficients
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides detailed information on the local chemical environment, dynamics, and transport properties of species within an electrolyte. mdpi.com By probing specific atomic nuclei such as ⁷Li and ¹⁹F (abundant in the nonafluorobutanesulfonate anion), NMR can elucidate the solvation structure of the lithium ion and the extent of ion pairing. nih.govmagritek.com
Changes in the NMR chemical shift of ⁷Li, for example, are sensitive to the composition of the first solvation shell around the lithium cation. uri.eduresearchgate.net This allows for the investigation of the competitive solvation by different solvent molecules and the interaction with the NfO⁻ anion. researchgate.net
| NMR Technique | Probed Nuclei | Measured Parameter | Derived Information |
|---|---|---|---|
| Chemical Shift Spectroscopy | ⁷Li, ¹⁹F, ¹³C, ¹H | Chemical Shift (ppm) | Li⁺ solvation shell composition, ion-solvent interactions, degree of ion pairing. researchgate.netresearchgate.net |
| Pulsed Field Gradient (PFG) NMR | ⁷Li, ¹⁹F, ¹H | Self-Diffusion Coefficient (D) [m²/s] | Ion and solvent mobility, estimation of transference number, understanding of transport mechanisms. nih.govacs.org |
| Relaxation Time Measurements | ⁷Li, ¹⁹F | T₁/T₂ Relaxation Times | Molecular dynamics, rotational correlation times, local mobility of ions. mdpi.com |
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical Composition Analysis
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a premier surface-sensitive technique for determining the elemental and chemical composition of the outermost few nanometers of a material. researchgate.net This makes it exceptionally well-suited for analyzing the chemical makeup of the SEI layer formed on battery electrodes. rsc.orgdiva-portal.org
In the analysis of an SEI formed from a LiNfO electrolyte, XPS can identify the various decomposition products. specs-group.com By irradiating the sample with X-rays and measuring the kinetic energy of emitted photoelectrons, XPS provides a spectrum of binding energies characteristic of each element present. researchgate.net High-resolution spectra of individual elements (e.g., C 1s, O 1s, F 1s, S 2p, Li 1s) can reveal their chemical states, allowing for the identification of specific compounds. researchgate.netresearchgate.net
For instance, the F 1s spectrum can confirm the presence of LiF, a common and desirable SEI component. The S 2p spectrum would be critical for identifying decomposition products of the nonafluorobutanesulfonate anion, such as lithium sulfite (B76179) (Li₂SO₃) or lithium sulfate (B86663) (Li₂SO₄). XPS depth profiling, which involves sputtering the surface with an ion beam between measurements, can be used to investigate the compositional variation as a function of depth, revealing the layered structure of the SEI. biu.ac.il
| Element (Core Level) | Expected SEI Component | Characteristic Binding Energy (eV) |
|---|---|---|
| F 1s | Lithium Fluoride (LiF) | ~685.0 |
| Residual LiNfO | ~688-689 | |
| S 2p | Lithium Sulfites (Li₂SO₃) | ~166-167 |
| Lithium Sulfates (Li₂SO₄) | ~169-170 | |
| C 1s | Alkyl Carbonates (R-OCO₂-Li) | ~290.0 |
| Polycarbonates | ~288.0 | |
| Li 1s | LiF, Li₂O, Li₂CO₃ | ~55-56 |
Application Specific Electrochemical Cell Performance
Lithium-Ion Batteries (LIBs) with Graphite (B72142) and Metal Oxide Cathodes (e.g., LiCoO2, LiNi0.5Mn1.5O4)
In non-aqueous liquid electrolytes for lithium-ion batteries, LiNfO has shown promise. Research has specifically highlighted its performance in cells utilizing a Lithium Cobalt Oxide (LiCoO2) cathode. An electrolyte system composed of LiNfO in a binary mixture of propylene (B89431) carbonate (PC) and 1,2-dimethoxyethane (B42094) (DME) has demonstrated an ionic conductivity of 2.66 x 10⁻³ S cm⁻¹ at ambient temperature and an electrochemical stability window of approximately 5 V.
Detailed performance data for LiNfO-based electrolytes with graphite anodes or LiNi0.5Mn1.5O4 cathodes is not extensively available in the reviewed literature. The findings below are specific to Li/LiCoO2 cell configurations.
The stability of a battery over repeated charge and discharge cycles is critical for its lifespan. In a Li/LiCoO2 cell using a LiNfO-based electrolyte, the initial discharge capacity was recorded at 143 mAh g⁻¹ when cycled at a 0.2 C-rate. After 90 cycles, the cell retained a discharge capacity of 31.41 mAh g⁻¹.
The coulombic efficiency, which is a measure of the charge transfer efficiency, showed significant improvement over the cycling life. It started at 68% for the first cycle and increased to 98% by the 90th cycle, indicating the formation of a stable electrode-electrolyte interface after the initial cycles. This stabilization suggests good capacity retention characteristics for the cell.
| Metric | 1st Cycle | After 90 Cycles |
|---|---|---|
| Discharge Capacity (mAh g⁻¹) | 143 | 31.41 |
| Coulombic Efficiency (%) | 68 | 98 |
Rate capability refers to the battery's ability to perform at different charge and discharge rates. The Li/LiCoO2 cell with the LiNfO electrolyte demonstrated effective performance across various C-rates. The cell delivered a high specific discharge capacity of 154 mAh g⁻¹ at a low rate of 0.1 C. As the C-rate increased, the capacity gradually decreased, which is a typical behavior for lithium-ion cells. The sustained performance at higher rates indicates that the LiNfO-based electrolyte facilitates efficient lithium ion transport.
| C-Rate | Specific Discharge Capacity (mAh g⁻¹) |
|---|---|
| 0.1 C | 154 |
| 0.2 C | 143 |
| 0.5 C | 125 |
| 1.0 C | 108 |
| 2.0 C | 85 |
The performance of lithium-ion batteries is known to degrade at low temperatures due to factors like increased electrolyte viscosity and slower ion transport. While optimizing electrolyte systems is a key strategy to broaden the operating temperature range of LIBs, specific research data detailing the low-temperature performance or wide-temperature adaptability of electrolytes containing Lithium Nonafluoro-1-butanesulfonate is limited in the available scientific literature. General strategies for improving low-temperature performance often involve modifying solvent compositions and using various lithium salts, but specific results for LiNfO are not well-documented. nih.govneware.net
Lithium Metal Batteries (LMBs)
Lithium metal is a highly sought-after anode material due to its high theoretical specific capacity. However, its practical application is hindered by challenges such as the growth of lithium dendrites and poor interfacial stability with the electrolyte. nih.gov
The formation of lithium dendrites—needle-like structures that can grow on the anode during charging—is a major safety concern for LMBs, as they can cause short circuits. nih.govsci-hub.se The composition of the electrolyte plays a crucial role in controlling the deposition of lithium metal. An ideal electrolyte should promote a smooth, uniform, and dendrite-free deposition of lithium on the anode surface. While this is an active area of battery research, there is a lack of specific studies in the reviewed literature that investigate the direct effect of this compound on the suppression of lithium dendrite growth or the uniformity of lithium deposition.
Aqueous Lithium-Ion Batteries (ALIBs)
The pursuit of safer and more cost-effective energy storage systems has driven research into aqueous lithium-ion batteries (ALIBs). However, a significant challenge for ALIBs is the narrow electrochemical stability window (ESW) of water, which is approximately 1.23 V. This limitation has historically hindered the development of high-performance aqueous batteries. Recent advancements in electrolyte engineering, particularly the development of highly concentrated electrolytes, have shown promise in overcoming this obstacle.
Development of Interfacially-Localized High-Concentration Electrolytes (ILHCEs)
A novel approach to expanding the electrochemical stability of aqueous electrolytes is the design of "interfacially-localized high-concentration electrolytes" (ILHCEs). This strategy utilizes a combination of a high concentration of a lithium salt with specific additives to create a protective layer at the electrode-electrolyte interface.
In a notable study, researchers developed an ILHCE composed of a fluorinated anionic surfactant, this compound (LiNFBS), in conjunction with a divalent salt, magnesium(II) bis(trifluoromethanesulfonyl)imide (Mg(TFSI)₂). The specific composition of this electrolyte was 2.13 M LiNFBS and 0.74 M Mg(TFSI)₂ in water. scielo.brresearchgate.net The concept behind this design is that the fluorinated surfactant, LiNFBS, preferentially accumulates at the electrode surfaces. This accumulation forms a localized high-concentration region that acts as a protective barrier, suppressing water electrolysis at the electrode. researchgate.net
This ILHCE design offers several advantages over traditional "water-in-salt" electrolytes (WiSE), where a very high concentration of salt is used throughout the bulk electrolyte. While WiSE can also widen the ESW, they often suffer from high viscosity, reduced ionic conductivity, and increased cost. scielo.brresearchgate.net The ILHCE concept aims to achieve the benefits of a high-concentration environment at the critical interfacial regions while maintaining favorable bulk electrolyte properties such as lower viscosity and higher ionic conductivity. researchgate.net
Achievement of Wide Electrochemical Stability Window in Aqueous Systems
The utilization of the LiNFBS-based ILHCE has demonstrated remarkable success in widening the electrochemical stability window of the aqueous electrolyte. The developed electrolyte, consisting of 2.13 M this compound and 0.74 M Mg(TFSI)₂, achieved an ESW of 3.3 V. scielo.brresearchgate.net This significant expansion beyond the theoretical limit of water is attributed to the formation of a robust solid-electrolyte interphase (SEI) facilitated by the ILHCE. scielo.brresearchgate.net
The properties of this novel aqueous electrolyte are summarized in the table below:
| Property | Value |
| Electrochemical Stability Window (ESW) | 3.3 V |
| Ionic Conductivity | 34.0 mS cm⁻¹ |
| Viscosity | 19.2 mPa·s |
| Li⁺ Transference Number | High |
| Table 1: Physicochemical and Electrochemical Properties of the ILHCE scielo.brresearchgate.net |
The effectiveness of this electrolyte was further demonstrated in a full cell configuration using a lithium titanium phosphate (B84403) (LTP) anode and a lithium manganate (B1198562) (LMO) cathode (LiTi₂(PO₄)₃/LiMn₂O₄). This full cell exhibited impressive high-rate capabilities, functioning at 40 C, and maintained stable performance for over 750 cycles at a current density of 5 C. scielo.brresearchgate.net A stable coulombic efficiency of 99.5% was achieved after 20 cycles at a current density of 0.2 C, with the cell delivering a discharge capacity of 96 mAh g⁻¹. researchgate.net These results underscore the potential of using this compound in advanced electrolyte formulations to enable high-performance, long-lasting aqueous lithium-ion batteries. scielo.brresearchgate.net
Lithium-Oxygen (Li-O₂) Batteries
Despite a comprehensive search of scientific literature, no specific research findings were identified detailing the application or performance of this compound as an electrolyte salt in lithium-oxygen (Li-O₂) batteries. Existing research on Li-O₂ battery electrolytes tends to focus on other lithium salts such as lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), lithium trifluoromethanesulfonate (B1224126) (LiTf), lithium hexafluorophosphate (B91526) (LiPF₆), and lithium perchlorate (B79767) (LiClO₄).
Comparative Analysis with Benchmark Lithium Salts and Future Research Directions
Advantages and Disadvantages of Lithium Nonafluoro-1-butanesulfonate versus LiPF₆, LiTFSI, LiClO₄, and other Conventional Salts
This compound (LiNfO) has emerged as a promising alternative to conventional lithium salts used in the electrolytes of lithium-ion batteries. Its performance characteristics offer distinct advantages and some disadvantages when compared to established salts like lithium hexafluorophosphate (B91526) (LiPF₆), lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), and lithium perchlorate (B79767) (LiClO₄).
Key Advantages of this compound (LiNfO):
Enhanced Thermal and Electrochemical Stability: LiNfO possesses much greater thermal and electrochemical stabilities compared to the widely used LiPF₆. scielo.brscielo.br While LiPF₆ is prone to thermal decomposition and can react with trace amounts of water to form hydrofluoric acid (HF), which degrades battery components, LiNfO does not share this detrimental pathway. scielo.brtakomabattery.com This inherent stability makes it a strong candidate for high-voltage battery applications. scielo.br
Wide Electrochemical Window: Electrolytes based on LiNfO have demonstrated a wide potential window of stability, reaching approximately 5 volts. scielo.brscielo.br This broad electrochemical stability is crucial for developing high-energy-density batteries that utilize high-voltage cathode materials. scielo.br
Weak Cation-Anion Interaction: LiNfO is characterized by a weak interaction between the lithium cation (Li⁺) and the nonaflate anion (NfO⁻). scielo.brscielo.br This property, facilitated by the large size of the anion, promotes the dissolution of the salt in the electrolyte and can enhance the number of charge carriers and the diffusion coefficient. scielo.br
Comparative Analysis:
Versus LiPF₆: The primary advantage of LiNfO over LiPF₆ is its superior stability. LiPF₆ is thermally unstable and its hydrolysis to form HF leads to poor cell performance and is unsuitable for long storage times. scielo.brscielo.br LiNfO circumvents this issue, offering a more robust and durable electrolyte system. scielo.br However, LiPF₆-based electrolytes are well-established and known for forming a stable solid electrolyte interphase (SEI) on graphite (B72142) anodes, a characteristic that requires further extensive validation for LiNfO systems. takomabattery.com
Versus LiTFSI: LiTFSI is known for its excellent thermal stability (with a decomposition temperature exceeding 360°C) and high ionic conductivity. yacooscience.comnih.gov A significant drawback of LiTFSI, however, is its tendency to corrode the aluminum current collectors used for cathodes at higher potentials. yacooscience.com While LiFSI, a related salt, shows a higher corrosion potential (above 4.35V), this remains a concern for imide-based salts. takomabattery.com LiNfO's sulfonate structure is investigated as an alternative that may mitigate this corrosion issue while retaining high stability.
Versus LiClO₄: Lithium perchlorate is valued in laboratory research for its high ionic conductivity and simple preparation. takomabattery.com However, its use in commercial applications is severely limited due to the high reactivity and explosive nature of perchlorates, posing significant safety risks. takomabattery.com LiNfO provides a much safer alternative without compromising on high-voltage stability. scielo.brscielo.br
Interactive Data Table: Comparison of Lithium Salts
| Feature | This compound (LiNfO) | Lithium Hexafluorophosphate (LiPF₆) | Lithium Bis(trifluoromethanesulfonyl)imide (LiTFSI) | Lithium Perchlorate (LiClO₄) |
| Thermal Stability | High scielo.brscielo.br | Poor; prone to decomposition scielo.brtakomabattery.com | Very High (>360°C) yacooscience.comnih.gov | Poor; potentially explosive takomabattery.com |
| Electrochemical Window | Wide (~5 V) scielo.brscielo.br | Good, but limited by decomposition scielo.br | Wide (~5 V) nih.gov | Good (~5.1 V) takomabattery.com |
| HF Formation | No scielo.br | Yes, via reaction with water scielo.brscielo.br | No | No |
| Aluminum Corrosion | Under investigation | Forms stable passivation film yacooscience.com | Corrosive at high potentials yacooscience.com | Generally stable |
| Ionic Conductivity | Moderate (e.g., 2.66 x 10⁻³ S cm⁻¹) scielo.brscielo.br | High takomabattery.com | High yacooscience.comnih.gov | High takomabattery.com |
| Safety Profile | Considered a safer alternative scielo.br | Concerns due to HF formation takomabattery.com | Good, but Al corrosion is a factor yacooscience.com | Poor; explosive risk takomabattery.com |
Strategies for Further Optimization of this compound-Based Electrolytes
Solvent System Optimization: The choice of solvent is critical as it directly influences the electrolyte's properties. Blending solvents with different characteristics can create a synergistic effect. For instance, combining propylene (B89431) carbonate (PC), which has a high dielectric constant, with a low-viscosity solvent like 1,2-dimethoxyethane (B42094) (DME) can enhance both salt dissolution and ion mobility. scielo.brscielo.br Research has shown that varying the volumetric ratio of PC and DME in a LiNfO-based electrolyte significantly impacts ionic conductivity, with a 1:1 ratio yielding a high conductivity of 2.66 x 10⁻³ S cm⁻¹. scielo.brresearchgate.net
Use of Electrolyte Additives: The introduction of small quantities of chemical additives is a common and effective strategy to improve battery performance. Although specific research into additives for LiNfO electrolytes is an ongoing field, general principles apply. Additives can be used to form a more stable and uniform SEI on the anode, which is crucial for preventing lithium dendrite formation and improving cycle life. nih.gov Other additives can function as "redox shuttles" to provide overcharge protection or enhance the thermal stability of the separator and cathode materials. nih.gov
Concentration Tuning: The concentration of the lithium salt in the solvent mixture is another key parameter for optimization. While a higher concentration might seem to offer more charge carriers, it can also lead to increased viscosity and reduced ionic mobility. Studies have demonstrated that a relatively low concentration of 0.1M LiNfO in a PC/DME mixture can provide high ionic conductivity, suggesting that an optimal concentration balance is essential for maximizing performance. scielo.br
Interfacial Engineering: Enhancing the stability at the electrode-electrolyte interface is paramount. This can be achieved by developing electrolyte formulations that promote the formation of a robust passivation layer on both the anode and the cathode. For cathodes, this layer must protect against the oxidation of the electrolyte at high voltages, while for anodes, it must allow for efficient Li⁺ transport while blocking electrons. nih.govmdpi.com
Q & A
Basic Question: What are the key physicochemical properties of lithium nonafluoro-1-butanesulfonate (LiNFS) critical for experimental design?
Answer:
LiNFS (C₄F₉LiO₃S, MW 306.03 g/mol) is characterized by its high fluorine content and strong electron-withdrawing sulfonate group, which influence solubility in polar aprotic solvents (e.g., carbonates or nitriles) and ionic conductivity . Key parameters for experimental design include:
- Purity : Commercial reference materials typically specify >97% purity, requiring verification via ion chromatography or ¹⁹F NMR to rule out hydrolyzed byproducts like nonafluoro-1-butanesulfonic acid .
- Thermal stability : Decomposition temperatures should be confirmed via TGA-DSC (data lacking in current literature; priority for pre-experimental characterization).
- Hygroscopicity : While GHS data indicate no acute hazards, handling in anhydrous conditions (glovebox) is recommended to prevent lithium-ion mobility interference .
Advanced Question: How does LiNFS-derived SEI formation enhance lithium-ion battery performance under extreme conditions?
Answer:
LiNFS acts as a sacrificial additive in carbonate/nitrile hybrid electrolytes, generating a fluorine-rich SEI via electrochemical reduction. Key mechanisms include:
- Fluorine incorporation : The -CF₃ and -CF₂ groups in LiNFS create a hydrophobic SEI layer, suppressing solvent decomposition (e.g., valeronitrile oxidation at >4.3 V vs. Li/Li⁺) and reducing interfacial impedance .
- Sulfur-mediated Li⁺ transport : Sulfonate groups contribute to Li₂SO₃/Li₂S species, enhancing Li⁺ diffusivity. In graphite‖NMC532 cells, this results in 66.88% capacity retention after 200 cycles at 55°C with 5C discharge rates .
Methodological Note : SEI composition analysis requires XPS depth profiling (C-F bond at 688 eV, S 2p peaks at 168–170 eV) paired with EIS to correlate chemical structure with ionic conductivity.
Basic Question: What analytical techniques are essential for characterizing LiNFS in electrolyte formulations?
Answer:
- ¹⁹F NMR : Quantifies LiNFS degradation (e.g., free F⁻ ions at δ −120 to −150 ppm) and detects side reactions with solvents .
- Raman Spectroscopy : Identifies solvent-LiNFS interactions (e.g., shifts in SO₃⁻ symmetric stretching at 1040 cm⁻¹) .
- Ion Chromatography : Measures residual sulfonic acid impurities (<0.5% threshold for reliable electrochemical performance) .
Advanced Question: How do contradictions in reported LiNFS performance metrics arise, and how should researchers address them?
Answer:
Discrepancies often stem from:
- Electrolyte formulation variability : LiNFS concentration (optimal 0.5–2 wt%), solvent ratios (EC:DMC vs. EC:PC), and LiPF₆ co-salts alter SEI morphology .
- Electrode compatibility : NFS⁻ anions may destabilize high-Ni cathodes (e.g., NMC811) due to HF generation, conflicting with stable performance in NMC532 systems .
Resolution Strategy :
Replicate experiments using standardized electrolyte recipes (e.g., 1 M LiPF₆ in EC:DMC=3:7 + 1 wt% LiNFS).
Cross-validate with TOF-SIMS to map SEI heterogeneity and correlate with cycling data .
Basic Question: What are the best practices for synthesizing and purifying LiNFS in academic settings?
Answer:
- Synthesis : Neutralize nonafluoro-1-butanesulfonic acid with Li₂CO₃ in anhydrous ethanol, followed by rotary evaporation.
- Purification : Recrystallize from acetone/ether mixtures to remove LiF byproducts. Confirm purity via elemental analysis (C/F/S/Li stoichiometry) and ICP-MS for metallic impurities .
Advanced Question: How does LiNFS compare to other fluorinated sulfonate salts (e.g., potassium nonafluoro-1-butanesulfonate) in ionic liquid design?
Answer:
LiNFS exhibits lower viscosity (η ≈ 35 cP at 25°C) than potassium analogs (η ≈ 48 cP) due to smaller Li⁺ ionic radius, enhancing mobility in ionic liquid electrolytes. However, K⁺ salts show superior anodic stability (>5.5 V vs. Li/Li⁺) in asymmetric supercapacitors .
Experimental Design : Use a binary salt system (LiNFS + KFSI) to balance conductivity and oxidative stability. Characterize via cyclic voltammetry (0.1–5.5 V, 1 mV/s) and MD simulations for ion-pair dissociation .
Basic Question: What safety protocols are recommended for handling LiNFS in laboratory settings?
Answer:
Despite no GHS hazard classification, precautions include:
- Ventilation : Use fume hoods during synthesis to avoid inhalation of fluorinated vapors.
- Waste Management : Neutralize waste with Ca(OH)₂ to precipitate fluoride ions, preventing environmental release .
Advanced Question: Can LiNFS mitigate dendritic growth in lithium-metal batteries?
Answer:
Preliminary data suggest LiNFS enhances Li⁺ flux homogeneity, reducing dendrite nucleation. Methodological steps:
Electroplate Li metal at 0.5 mA/cm² for 100 cycles in LiNFS-containing electrolyte.
Analyze surface morphology via SEM-EDS (fluorine mapping).
Compare with baseline (LiPF₆-only) using Sand’s time model to quantify dendrite suppression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
